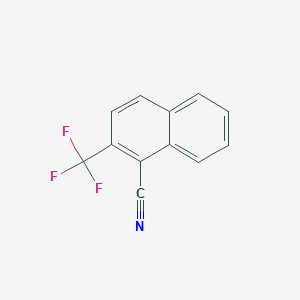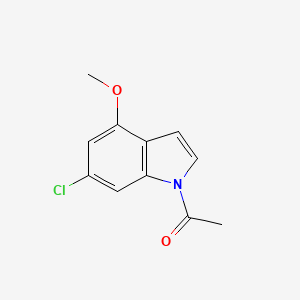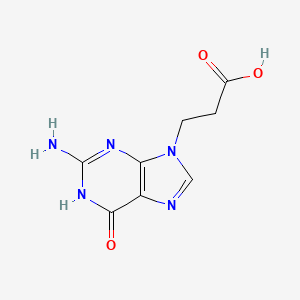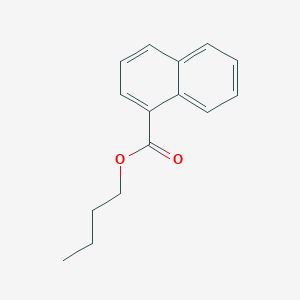
1-Cyano-2-(trifluoromethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-2-(trifluoromethyl)naphthalene is an organic compound that belongs to the naphthalene family It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyano-2-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the metalation of 1- and 2-(trifluoromethyl)naphthalenes using organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . This method highlights the importance of site selectivity in the metalation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 1-Cyano-2-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoic acids.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the cyano or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acids, while reduction can produce amines.
科学研究应用
1-Cyano-2-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-Cyano-2-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations .
相似化合物的比较
1-Cyano-2-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
1-Nitro-2-(trifluoromethyl)naphthalene: Contains a nitro group instead of a cyano group.
2-Cyano-1-(trifluoromethyl)naphthalene: The positions of the cyano and trifluoromethyl groups are reversed.
Uniqueness: 1-Cyano-2-(trifluoromethyl)naphthalene is unique due to the specific positioning of the cyano and trifluoromethyl groups on the naphthalene ring. This arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry .
属性
分子式 |
C12H6F3N |
|---|---|
分子量 |
221.18 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6H |
InChI 键 |
RREGHWCOJVMOQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)


![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)








